![molecular formula C29H31N9O3 B608641 LOXO-292 CAS No. 2222755-14-6](/img/structure/B608641.png)
LOXO-292
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of LOXO-292 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, and other standard organic synthesis techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow chemistry, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: LOXO-292 primarily undergoes metabolic reactions in the body, including oxidation and reduction. These reactions are mediated by cytochrome P450 enzymes, which convert the parent compound into various metabolites .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include palladium catalysts, boronic acids, and various organic solvents. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH ranges to ensure optimal yields and selectivity .
Major Products Formed: The major products formed from the metabolic reactions of this compound include oxidized and reduced metabolites, which are then excreted from the body. These metabolites are generally less active than the parent compound but are important for understanding the drug’s pharmacokinetics and safety profile .
科学研究应用
Non-Small Cell Lung Cancer (NSCLC)
LOXO-292 has shown promising results in patients with RET fusion-positive NSCLC. The LIBRETTO-001 trial reported an overall response rate (ORR) of 56% among previously treated patients with RET-mutant MTC, indicating substantial antitumor activity. The compound received Breakthrough Therapy Designation from the FDA for this indication, underscoring its potential to address unmet medical needs in this patient population .
Medullary Thyroid Carcinoma (MTC)
In advanced MTC patients who have not received prior treatment with other kinase inhibitors, this compound demonstrated an ORR of 59% in clinical trials. The ongoing Phase 3 studies aim to compare this compound's efficacy against standard treatments like cabozantinib and vandetanib, focusing on progression-free survival and overall survival metrics .
Thyroid Cancer
The compound is also being evaluated for RET fusion-positive thyroid cancers. Initial findings from clinical studies indicate that this compound may provide durable responses in this cohort as well, further expanding its therapeutic applications .
LIBRETTO-001 Trial
The LIBRETTO-001 trial is a pivotal study assessing the safety and efficacy of this compound across multiple cohorts of patients with RET-altered cancers. Key findings include:
- Patient Cohorts : Included individuals with advanced MTC, NSCLC, and other solid tumors harboring RET alterations.
- Efficacy : The trial reported significant antitumor activity with manageable toxicity profiles.
- Safety : Adverse events were generally reversible and manageable, contributing to the drug's favorable safety profile .
Pediatric Applications
Emerging data suggest that this compound may also be effective in pediatric populations with RET-altered tumors. A small cohort study indicated positive outcomes in young patients who were otherwise ineligible for adult clinical trials due to age restrictions .
Comparative Efficacy Data
Cancer Type | Overall Response Rate (%) | Median Duration of Response (months) | Phase of Study |
---|---|---|---|
Non-Small Cell Lung Cancer | 56% | Not yet reached | Phase 1/2 |
Medullary Thyroid Carcinoma | 59% | Ongoing | Phase 1/2 |
Thyroid Cancer | Data Pending | Data Pending | Phase 1/2 |
作用机制
LOXO-292 exerts its effects by binding to the ATP-binding site of the RET kinase, thereby preventing its activation and subsequent downstream signaling. This inhibition blocks the proliferation and survival pathways that are typically activated by RET, leading to reduced tumor growth and progression. The molecular targets of this compound include both wild-type and mutant forms of RET, making it effective against a broad range of RET-driven cancers .
相似化合物的比较
Similar Compounds: Similar compounds to LOXO-292 include pralsetinib (BLU-667), vandetanib, and cabozantinib. These compounds also target RET kinase but differ in their selectivity and potency .
Uniqueness: this compound is unique in its high selectivity for RET kinase, which minimizes off-target effects and reduces toxicity compared to other multikinase inhibitors. This selectivity allows for more effective targeting of RET-driven cancers with fewer side effects, making it a valuable addition to the arsenal of cancer therapeutics .
生物活性
LOXO-292, also known as selpercatinib, is a highly selective inhibitor of the RET (rearranged during transfection) kinase, designed to target various RET alterations implicated in several cancers, including lung and thyroid cancers. This article delves into the biological activity of this compound, highlighting its preclinical and clinical efficacy, mechanisms of action, and safety profile.
This compound acts by selectively inhibiting the RET kinase, which is often mutated or rearranged in certain malignancies. Unlike multi-kinase inhibitors (MKIs), this compound shows significant selectivity for RET, resulting in minimal off-target effects. This selectivity is crucial in reducing adverse effects and improving therapeutic outcomes in patients with RET-altered tumors.
Preclinical Studies
Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity against various cancer cell lines harboring RET alterations. The compound has been shown to inhibit cell proliferation effectively and induce apoptosis in cell lines with RET fusions or mutations.
Key Findings from Preclinical Studies
- Potency : this compound was found to be 60- to 1300-fold more effective against KIF5B-RET fusions compared to other kinases commonly targeted by MKIs .
- Selectivity : The compound displayed high selectivity for RET over other kinases, indicating a lower likelihood of off-target effects .
- Central Nervous System Penetration : this compound demonstrated significant CNS penetration, which is beneficial for treating brain metastases associated with RET-altered tumors .
Clinical Trials
This compound has undergone extensive clinical evaluation, particularly in patients with advanced solid tumors harboring RET alterations. The LIBRETTO-001 study is a pivotal trial assessing the safety and efficacy of this compound in patients with RET-positive cancers.
Summary of Clinical Findings
Case Studies
In a notable case study involving two patients with RET-altered tumors who had previously failed MKI therapies, both exhibited dramatic responses to this compound. One patient had lung cancer with a RET fusion, while the other had medullary thyroid cancer with a RET mutation. Both patients experienced significant tumor reduction and maintained treatment for over seven months without severe adverse events .
Safety Profile
The safety profile of this compound appears favorable based on clinical trial data. Most treatment-emergent adverse events were mild (grade 1), including fatigue and joint pain. No serious adverse events were attributed directly to this compound, highlighting its tolerability among patients .
属性
IUPAC Name |
4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-6-[[(2R)-morpholin-2-yl]methoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N9O3/c1-39-28-3-2-19(9-34-28)14-37-21-6-22(37)16-36(15-21)27-13-32-26(12-33-27)25-7-23(41-18-24-11-31-4-5-40-24)17-38-29(25)20(8-30)10-35-38/h2-3,7,9-10,12-13,17,21-22,24,31H,4-6,11,14-16,18H2,1H3/t21?,22?,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQISTQEBXXLPC-UBVWURDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(N=C4)C5=CC(=CN6C5=C(C=N6)C#N)OCC7CNCCO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(N=C4)C5=CC(=CN6C5=C(C=N6)C#N)OC[C@H]7CNCCO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N9O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2222755-14-6 | |
Record name | 4-(5-(6-((6-Methoxypyridin-3-yl)methyl)-3,6-diazabicyclo(3.1.1)heptan-3-yl)pyrazin-2-yl)-6-(((R)-morpholin-2-yl)methoxy)pyrazolo(1,5-a)pyridine-3-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2222755146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(5-(6-((6-METHOXYPYRIDIN-3-YL)METHYL)-3,6-DIAZABICYCLO(3.1.1)HEPTAN-3-YL)PYRAZIN-2-YL)-6-(((R)-MORPHOLIN-2-YL)METHOXY)PYRAZOLO(1,5-A)PYRIDINE-3-CARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM0SJ89UOO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。